tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Overview
Description
“tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate” is a chemical compound with the molecular formula C12H13ClN2O2 . It is a solid substance and is used in various chemical reactions due to its unique structure.
Molecular Structure Analysis
The InChI code for “tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate” is 1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4-7H,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
“tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate” is a solid substance . It has a molecular weight of 252.7 . The compound should be stored at room temperature in an inert atmosphere .Scientific Research Applications
Chemical Synthesis and Drug Development
tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate is a compound involved in the synthesis of various pharmacologically active molecules. Its applications in scientific research often revolve around its role as an intermediate in the chemical synthesis of new compounds with potential therapeutic effects. For instance, it has been utilized in the development of non-steroidal anti-inflammatory agents, showcasing its utility in drug design and development processes. The compound's unique structural features make it suitable for modifications leading to the discovery of new molecules with desired biological activities (Mizuta, Kawazoe, & Ogawa, 1990).
Pharmacological Studies
In pharmacological research, tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate-related compounds have been synthesized and evaluated for their biological activities. For example, certain derivatives have been explored as cannabinoid receptor ligands, contributing to the understanding of cannabinoid receptor-mediated physiological processes and potential therapeutic applications. These studies highlight the compound's relevance in the discovery and characterization of new pharmacological agents (Silvestri, Ligresti, La Regina, et al., 2010).
Therapeutic Potential Exploration
Research has also delved into the therapeutic potentials of compounds derived from tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. For instance, certain analogs have been synthesized and assessed for their anti-inflammatory and analgesic activities, which are crucial for the treatment of chronic pain and inflammation-related disorders. These studies are pivotal in identifying new therapeutic agents that can offer improved efficacy and safety profiles for managing pain and inflammation (Muchowski, Cooper, Halpern, et al., 1985).
Molecular Imaging and Diagnostic Tools
Moreover, derivatives of tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate have been explored as radioligands for molecular imaging, particularly in the context of studying receptor dynamics in vivo. This application underscores the compound's utility in the development of diagnostic tools and imaging agents that can enhance our understanding of various biological processes and diseases at the molecular level (Koga, Yoshinaga, Uematsu, et al., 2016).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing hands thoroughly after handling (P264) .
properties
IUPAC Name |
tert-butyl 4-chloropyrrolo[3,2-c]pyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(15)4-6-14-10(8)13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODWJSMCAEKFKIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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